(D-Ser4)-LHRH

Description

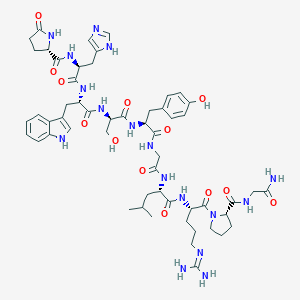

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSAKCOAKORKW-ANBUGBOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H75N17O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(D-Ser4)-LHRH mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (D-Ser4)-LHRH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic analogue of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Buserelin, is a potent agonist for the Gonadotropin-Releasing Hormone (GnRH) receptor. Its mechanism of action is primarily centered on its biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis. Initially, it stimulates a surge in gonadotropin secretion, leading to a transient increase in sex hormones. However, chronic administration results in profound desensitization and downregulation of GnRH receptors, leading to a state of medical castration. This paradoxical effect forms the basis of its therapeutic use in hormone-dependent conditions such as prostate cancer and endometriosis. This document provides a detailed examination of its molecular interactions, signaling pathways, quantitative pharmacodynamics, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: A Biphasic Response

The clinical efficacy of this compound is rooted in its dual-phase action on the anterior pituitary gonadotrophs.

-

Phase 1: Initial Stimulation (Flare-Up) : As a superagonist, this compound binds to the GnRH receptor (GnRHR) with a potency 20 to 170 times greater than endogenous GnRH[1][2]. This initial, potent stimulation triggers a significant release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland[3][4][5]. This surge, often termed the "flare effect," leads to a temporary increase in gonadal steroidogenesis, resulting in elevated levels of testosterone in males and estrogen in females.

-

Phase 2: Desensitization and Downregulation : Continuous, non-pulsatile exposure to this compound leads to a profound desensitization of the GnRH receptors. This process involves receptor internalization and an uncoupling of the receptor from its downstream signaling machinery. The sustained presence of the agonist also leads to a significant reduction in the number of GnRH receptors on the cell surface, a process known as downregulation. This ultimately suppresses the synthesis and release of LH and FSH, leading to a dramatic reduction in sex hormone production to castrate levels. This state of "medical castration" is reversible upon cessation of treatment.

Molecular Signaling Pathways

The physiological effects of this compound are mediated through specific intracellular signaling cascades following its binding to the GnRH receptor, a G-protein coupled receptor (GPCR).

Pituitary Gonadotroph Signaling

The canonical signaling pathway in pituitary cells is initiated by the coupling of the activated GnRH receptor to a Gq/11 class G-protein. This activation triggers a cascade of second messengers:

-

Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates PLC.

-

Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation : The increase in both intracellular Ca2+ and membrane-bound DAG synergistically activates Protein Kinase C.

The combined elevation of intracellular calcium and activation of PKC are crucial for the acute synthesis and secretion of LH and FSH that characterizes the initial flare-up phase.

Direct Action on Cancer Cells

Evidence suggests that LHRH analogues can also exert direct effects on tumors that express GnRH receptors, such as those of the prostate, breast, and ovary. This signaling pathway appears to be distinct from the pituitary cascade and involves interference with growth factor signaling. The proposed mechanism involves the activation of a phosphotyrosine phosphatase, which counteracts the mitogenic signals from receptor tyrosine kinases (e.g., EGFR), thereby inhibiting downstream pathways like the MAP-kinase cascade and reducing cell proliferation.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the binding and functional activity of this compound and other GnRH analogues.

Table 1: Receptor Binding Affinity

| Ligand | Receptor/Tissue | Parameter | Value | Reference |

|---|---|---|---|---|

| [¹²⁵I][D-Ser(TBU)⁶, des-Gly-NH₂¹⁰]LHRH ethylamide | Rat Testicular Interstitial Cells | Kd | 0.12 nM | |

| [D-Trp⁶]LHRH | Rat Pituitary / Human Breast Cancer | - | Binds to high & low affinity sites | |

| des-Gly¹⁰-[biotinyl-aminoethylglycyl-D-Lys⁶]-LHRH ethylamide | Rat Anterior Pituitary | Kd | 131 ± 16 pM |

| [D-Lys⁶]GnRH-II | Human GnRH-I Receptor | EC₅₀ | 25.63 nM | |

Table 2: Functional Activity & Downregulation

| Agonist | Cell Line / Tissue | Effect Measured | Concentration | Result | Reference |

|---|---|---|---|---|---|

| GnRH | Rat Anterior Pituitary | Inositol Trisphosphate Production | ~11 nM | Half-maximal effect (EC₅₀) | |

| (D-Lys⁶)GnRH | αT3-1 Pituitary Cells | Cell Number | 1 µM | 52.2% of control after 24h | |

| (D-Lys⁶)GnRH | αT3-1 Pituitary Cells | GnRH Receptor mRNA | 1 µM | 50% of control after 24h |

| GnRH Agonist | αT3-1 Pituitary Cells | GnRH Receptor Number | 10⁻⁸ M | 46% reduction after 2h | |

Key Experimental Protocols

Protocol: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Kd) and receptor density (Bmax) of this compound.

-

Membrane Preparation : Culture cells expressing GnRH receptors (e.g., COS-7 transfected with GnRHR) and harvest. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Protein Quantification : Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

-

Binding Reaction : In assay tubes, combine the cell membrane preparation (5-10 µg protein), a radiolabeled GnRH agonist (e.g., [¹²⁵I]Buserelin), and varying concentrations of unlabeled this compound (for competition binding).

-

Incubation : Incubate the mixture to allow binding to reach equilibrium.

-

Separation : Separate bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification : Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis : Analyze binding data using a nonlinear least-squares curve-fitting program (e.g., LIGAND or Prism) to calculate Kd and Bmax values.

Protocol: Inositol Phosphate (IP) Accumulation Assay

This protocol measures the production of a key second messenger following GnRH receptor activation.

-

Cell Culture and Labeling : Plate cells (e.g., CHO-KISS1R, pituitary cells) in 6-well plates. Replace the medium with inositol-free medium, then add myo-[³H]-inositol to radiolabel the cellular phosphoinositide pools. Incubate overnight.

-

Pre-incubation : Add 10 mM Lithium Chloride (LiCl) to the medium 15 minutes before stimulation. LiCl inhibits inositol monophosphatase, causing labeled inositol phosphates to accumulate within the cell.

-

Stimulation : Add varying concentrations of this compound to the wells and incubate for a set time (e.g., 60 minutes) to stimulate IP production.

-

Lysis : Terminate the stimulation by aspirating the medium and lysing the cells with cold 20 mM formic acid.

-

Separation : Transfer the cell lysates to columns containing anion-exchange resin (e.g., Dowex AG1-X8). Wash the columns to remove free inositol.

-

Elution : Elute the total inositol phosphates from the resin using a high-molarity salt solution (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Quantification : Measure the radioactivity in the eluate using liquid scintillation counting.

-

Normalization : Normalize IP counts to the protein content in parallel wells to account for cell number variations.

Protocol: Intracellular Calcium Measurement with Fura-2 AM

This protocol visualizes and quantifies the release of intracellular calcium.

-

Cell Plating : Seed cells onto glass coverslips or clear-bottomed 96-well plates 24 hours before the experiment.

-

Dye Loading : Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HEPES-buffered HBSS). Remove the culture medium from the cells, wash, and add the loading solution. Incubate at 37°C for 30-60 minutes.

-

Washing and De-esterification : Wash the cells twice with buffer to remove extracellular dye. Incubate for a further 20-30 minutes to allow cellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.

-

Imaging/Measurement : Place the plate or coverslip into a fluorescence plate reader or onto an inverted fluorescence microscope equipped for ratiometric imaging.

-

Data Acquisition : Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~505 nm. Record a stable baseline fluorescence ratio (F340/F380).

-

Stimulation : Add this compound to the well/chamber while continuously recording the fluorescence.

-

Data Analysis : The ratio of the fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration. Plot this ratio over time to visualize the calcium transient induced by the agonist.

References

An In-depth Technical Guide on (D-Ser4)-LHRH: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system. Its synthetic analogs are of significant interest in pharmacology for their therapeutic applications. This technical guide focuses on a specific LHRH analog, (D-Ser4)-LHRH, providing a comprehensive overview of its structure, function, and the experimental methodologies used for its characterization. The substitution of the native L-serine with a D-serine at position 4 enhances the molecule's resistance to enzymatic degradation and increases its binding affinity for the GnRH receptor, resulting in a more potent and prolonged biological activity.

Structure of this compound

The primary structure of native LHRH is a decapeptide with the amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. In this compound, the L-Serine at the fourth position is replaced by its D-isomer, D-Serine.

Table 1: Amino Acid Sequence of this compound

| Position | Amino Acid | Abbreviation |

| 1 | Pyroglutamic Acid | pGlu |

| 2 | Histidine | His |

| 3 | Tryptophan | Trp |

| 4 | D-Serine | D-Ser |

| 5 | Tyrosine | Tyr |

| 6 | Glycine | Gly |

| 7 | Leucine | Leu |

| 8 | Arginine | Arg |

| 9 | Proline | Pro |

| 10 | Glycinamide | Gly-NH2 |

This D-amino acid substitution is a key modification that stabilizes the peptide's conformation, making it less susceptible to enzymatic cleavage and thereby prolonging its half-life in vivo.

Function and Mechanism of Action

This compound functions as a potent agonist of the gonadotropin-releasing hormone receptor (GnRH-R), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.

Signaling Pathway

Upon binding to the GnRH-R, this compound induces a conformational change in the receptor, leading to the activation of the Gq/11 class of G-proteins. This initiates a downstream signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate PKC.

-

Gonadotropin Release: The activation of these signaling pathways culminates in the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Figure 1: GnRH Receptor Signaling Pathway.

Physiological Effects

The initial administration of this compound leads to a transient surge in LH and FSH secretion, known as the "flare effect." However, continuous or prolonged exposure to this potent agonist results in the downregulation and desensitization of the GnRH-R. This paradoxical effect leads to a sustained suppression of gonadotropin release, which in turn dramatically reduces the production of gonadal steroids such as testosterone and estrogen. This "chemical castration" effect is the basis for its therapeutic use in hormone-dependent conditions.

Quantitative Data

The enhanced potency of this compound compared to native LHRH is quantifiable through various in vitro and in vivo assays. The following tables summarize typical quantitative data for GnRH agonists, although specific values for this compound can vary depending on the experimental system.

Table 2: In Vitro Receptor Binding Affinity of GnRH Analogs

| Compound | Receptor Source | IC50 (nM) | Relative Affinity vs. LHRH |

| LHRH | Rat Pituitary Membranes | 10 | 1 |

| This compound | Rat Pituitary Membranes | ~1-5 | ~2-10 |

| Other Potent Agonists | Various | 0.1 - 1 | 10 - 100 |

Table 3: In Vitro Biological Potency of GnRH Analogs (LH Release)

| Compound | Cell Type | EC50 (nM) | Relative Potency vs. LHRH |

| LHRH | Rat Pituitary Cells | 5 | 1 |

| This compound | Rat Pituitary Cells | ~0.5-2 | ~2.5-10 |

| Other Potent Agonists | Various | 0.05 - 0.5 | 10 - 100 |

Table 4: In Vivo Effects of GnRH Agonist Administration in Male Rats

| Treatment | Duration | Serum LH (ng/mL) | Serum Testosterone (ng/mL) |

| Vehicle Control | 14 days | 1.5 ± 0.3 | 3.5 ± 0.8 |

| This compound (10 µ g/day ) | 14 days | < 0.2 | < 0.5 |

Experimental Protocols

The characterization of this compound involves a series of well-established experimental protocols to determine its binding affinity, biological potency, and in vivo effects.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled GnRH analog for receptor binding.

Methodology:

-

Membrane Preparation:

-

Isolate anterior pituitaries from rats.

-

Homogenize the tissue in ice-cold buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

-

Resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of pituitary membrane preparation to each well.

-

Add a fixed concentration of a radiolabeled GnRH agonist (e.g., [125I]-Buserelin).

-

Add increasing concentrations of unlabeled this compound or native LHRH (for comparison).

-

Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competing ligand.

-

Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for Radioligand Binding Assay.

In Vitro Bioassay: Stimulation of LH and FSH Release from Primary Pituitary Cells

This assay measures the biological potency of this compound by quantifying its ability to stimulate the secretion of LH and FSH from cultured pituitary cells.

Methodology:

-

Primary Pituitary Cell Culture:

-

Aseptically remove anterior pituitaries from rats.

-

Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

-

Plate the cells in multi-well culture plates with appropriate culture medium (e.g., DMEM with serum and antibiotics).

-

Culture the cells for 2-3 days to allow them to attach and recover.

-

-

Cell Stimulation:

-

Wash the cultured cells with serum-free medium.

-

Add fresh serum-free medium containing increasing concentrations of this compound or native LHRH.

-

Incubate the cells for a defined period (e.g., 4 hours).

-

-

Hormone Measurement:

-

Data Analysis:

-

Plot the amount of LH or FSH released as a function of the log concentration of the agonist.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve.

-

Figure 3: Workflow for In Vitro Bioassay.

Conclusion

This compound is a potent GnRH receptor agonist with enhanced stability and biological activity compared to the native hormone. Its mechanism of action, involving the initial stimulation and subsequent downregulation of the pituitary-gonadal axis, makes it a valuable tool in both research and clinical settings. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other GnRH analogs, enabling researchers and drug development professionals to accurately assess their pharmacological properties.

References

(D-Ser4)-LHRH: A Technical Whitepaper on its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide responsible for regulating the reproductive system, marked a pivotal moment in endocrinology and opened the door for the development of synthetic analogs with therapeutic applications.[1] These analogs, designed to modulate the LHRH signaling pathway, have become instrumental in treating a range of conditions, from hormone-dependent cancers to reproductive disorders. While much of the focus in LHRH analog development has been on substitutions at the sixth position to enhance potency, early structure-activity relationship (SAR) studies explored modifications at various other positions to understand the peptide's functional requirements. This technical guide delves into the specific history and scientific understanding of LHRH analogs with a substitution at the fourth position, with a primary focus on (D-Ser4)-LHRH. Through an examination of available data, this document provides a comprehensive overview for researchers and drug development professionals interested in the nuanced SAR of LHRH.

Discovery and Historical Context

The journey to understand LHRH and its analogs began with the work of Andrew Schally and Roger Guillemin, who elucidated the structure of native LHRH in the early 1970s.[2] This discovery paved the way for the synthesis of numerous analogs with the goal of achieving greater potency and duration of action. Early research quickly established that the glycine residue at position 6 was a prime target for substitution. Replacing L-Glycine with a D-amino acid at this position was found to significantly increase the biological activity of the resulting analog.[3] This enhancement is attributed to a combination of increased resistance to enzymatic degradation and the promotion of a more favorable conformation for receptor binding.[4]

In the quest to fully map the structure-activity relationships of the LHRH decapeptide, researchers systematically substituted amino acids at each position. The fourth position, naturally occupied by L-Serine, was also a subject of these early investigations. However, unlike the dramatic increase in activity seen with position 6 substitutions, modifications at position 4 were found to be detrimental to the peptide's function.

Biological Activity and Quantitative Data

Available data on LHRH analogs with substitutions at the fourth position consistently indicate a significant loss of biological activity. This suggests that the native L-Serine at this position is crucial for maintaining the structural integrity required for effective receptor binding and signal transduction.

| Analog | Substitution at Position 4 | Reported Biological Activity | Reference |

| [Ser(But)4]-LH-RH | L-Serine replaced with tert-butyl protected L-Serine | No significant activity | [5] |

| [Leu4]-LH-RH | L-Serine replaced with L-Leucine | No significant activity | |

| [D-Ser4]-LHRH | L-Serine replaced with D-Serine | Altered metabolic cleavage; inferred low to no receptor binding activity |

Experimental Protocols

In Vitro Bioassay for LHRH Activity

The biological activity of early LHRH analogs was often determined using in vitro pituitary incubation assays. The following is a generalized protocol based on the methodologies described in the literature.

Objective: To determine the luteinizing hormone (LH) releasing activity of LHRH analogs.

Materials:

-

Sheep pituitaries

-

Krebs-Ringer bicarbonate buffer with glucose (KRBG)

-

LHRH standard and test analogs (e.g., [Ser(But)4]-LH-RH, [Leu4]-LH-RH)

-

95% O2 / 5% CO2 gas mixture

-

Radioimmunoassay (RIA) kit for ovine LH

Procedure:

-

Sheep pituitaries are collected and the anterior lobes are separated.

-

The anterior pituitary tissue is sliced into thin fragments.

-

The pituitary slices are pre-incubated in KRBG buffer under a 95% O2 / 5% CO2 atmosphere at 37°C.

-

After the pre-incubation period, the buffer is replaced with fresh KRBG containing either the LHRH standard or a test analog at various concentrations.

-

The incubation is carried out for a defined period (e.g., 4 hours) at 37°C with constant gassing.

-

At the end of the incubation, the medium is collected and the concentration of LH released from the pituitary slices is measured by radioimmunoassay.

-

The activity of the test analog is expressed as a percentage of the activity of the standard LHRH.

In Vitro Metabolism of [D-Ser4]-LHRH

The metabolic fate of [D-Ser4]-LHRH was investigated to understand its stability and cleavage patterns. The following protocol is based on the study of its degradation by renal brush-border membranes.

Objective: To identify the metabolic products of [D-Ser4]-LHRH upon incubation with renal enzymes.

Materials:

-

[3H]-labeled [D-Ser4]-LHRH

-

Rabbit renal brush-border membranes (BBM)

-

Incubation buffer (e.g., Tris-HCl)

-

High-performance liquid chromatography (HPLC) system

-

Radiometric detector

Procedure:

-

Rabbit renal BBM are prepared and suspended in the incubation buffer.

-

[3H][D-Ser4]LHRH is added to the BBM suspension.

-

The mixture is incubated at 37°C for a specific time course.

-

The reaction is terminated, and the supernatant is collected after centrifugation.

-

The metabolic products in the supernatant are separated and analyzed by HPLC coupled with a radiometric detector.

-

The resulting chromatogram is analyzed to identify the parent peptide and its metabolites.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key aspects of LHRH research.

Caption: LHRH Receptor Signaling Pathway for Gonadotropin Release.

References

- 1. Novel gonadotropin-releasing hormone antagonists with substitutions at position 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of D-amino acid substituents on degradation of LHRH analogues by proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (D-Ser4)-LHRH: Peptide Sequence, Modifications, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (D-Ser4)-LHRH peptide, a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). This document delves into its sequence and modifications, biological activity, and the signaling pathways it modulates. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are also provided to support researchers in the field.

Core Peptide Sequence and Modifications

The native LHRH is a decapeptide with the following amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ . It plays a pivotal role in regulating the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

The designation This compound indicates a specific modification to this native sequence where the L-Serine at position 4 is substituted with its D-isomer, D-Serine.

Sequence of this compound:

pGlu-His-Trp-D-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂

The primary rationale for introducing D-amino acids into peptide sequences is to enhance their metabolic stability. Native LHRH has a very short biological half-life due to rapid degradation by endopeptidases. The substitution of an L-amino acid with its D-isomer can render the peptide bond resistant to cleavage by these enzymes, thereby prolonging the peptide's activity in vivo. Specifically, the D-Ser4 substitution in LHRH has been shown to alter the expected cleavage pattern of the peptide, contributing to its increased stability.[1]

While substitutions at position 6 with D-amino acids are more extensively studied and known to significantly increase potency, modifications at other positions, such as position 4, are also explored to modulate the peptide's pharmacological properties.

Quantitative Biological Data

Table 1: Binding Affinity of LHRH Analogs to the LHRH Receptor

| Compound | Receptor Source | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| LHRH | Rat Pituitary Membranes | [¹²⁵I]-LHRH | ~5 | ~10 | General Literature |

| [D-Trp6]-LHRH | Rat Pituitary Membranes | [¹²⁵I]-Buserelin | ~0.5 | ~1 | [2] |

| Buserelin | Human Pituitary Membranes | [¹²⁵I]-Buserelin | ~0.2 | ~0.5 | [3] |

| Goserelin | Rat Pituitary Membranes | [¹²⁵I]-Buserelin | ~0.3 | ~0.7 | [4] |

| Leuprolide | Rat Pituitary Membranes | [¹²⁵I]-Buserelin | ~0.4 | ~0.9 | [4] |

Table 2: In Vitro Potency of LHRH Analogs for LH and FSH Release

| Compound | Cell Line/System | Assay Endpoint | EC50 (nM) | Reference |

| LHRH | Rat Pituitary Cells | LH Release | ~1-5 | General Literature |

| LHRH | Rat Pituitary Cells | FSH Release | ~5-10 | General Literature |

| [D-Ala6]-LHRH | Rat Pituitary Cells | LH Release | ~0.1-0.5 | |

| Buserelin | Rat Pituitary Cells | LH Release | ~0.05-0.2 |

Table 3: In Vivo Potency of LHRH Analogs

| Compound | Animal Model | Endpoint | Relative Potency (vs. LHRH) | Reference |

| [D-Ala6, Des-Gly-NH210]-LHRH-ethylamide | Normal Women | LH Release | ~9 times greater | |

| [D-Ala6, Des-Gly-NH210]-LHRH-ethylamide | Normal Women | FSH Release | ~5 times greater | |

| Various D-amino acid substituted analogs at position 6 | Immature Male Rats | LH Release | 7-13 times greater |

Signaling Pathways

LHRH and its analogs exert their effects by binding to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR). The downstream signaling pathways, however, can differ depending on the target tissue, primarily between the pituitary gonadotrophs and cancer cells.

Pituitary LHRH Receptor Signaling

In the anterior pituitary, the LHRH-R is coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and secretion of LH and FSH.

LHRH Receptor Signaling in Cancer Cells

Interestingly, in many cancer cells (e.g., prostate, breast, ovarian), the LHRH-R is coupled to Gi proteins. Upon activation by an LHRH analog, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can interfere with growth factor signaling pathways, such as the epidermal growth factor (EGF) pathway, ultimately leading to an anti-proliferative effect.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (pGlu, His(Trt), Trp(Boc), D-Ser(tBu), Tyr(tBu), Gly, Leu, Arg(Pbf), Pro)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

-

Diethyl ether (cold)

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Pro, Arg(Pbf), Leu, Gly, Tyr(tBu), D-Ser(tBu), Trp(Boc), His(Trt), pGlu).

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure peptide.

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

-

Lyophilization: Lyophilize the pure peptide fractions to obtain a white powder.

In Vitro Bioassay: LH Release from Rat Pituitary Cells

This protocol describes a primary cell culture-based assay to determine the potency of this compound in stimulating LH release.

Materials:

-

Primary rat pituitary cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound and native LHRH (as a reference standard)

-

96-well cell culture plates

-

LH ELISA kit

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed primary rat pituitary cells in 96-well plates at a density of 2-5 x 10⁵ cells/well and culture for 48-72 hours.

-

Peptide Preparation: Prepare serial dilutions of this compound and native LHRH in serum-free culture medium.

-

Cell Treatment:

-

Wash the cells with serum-free medium.

-

Add the different concentrations of the peptides to the wells. Include a vehicle control (medium only).

-

Incubate the plate for 4 hours at 37°C.

-

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

LH Quantification: Measure the concentration of LH in the supernatants using a commercially available LH ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Construct dose-response curves for both this compound and native LHRH by plotting the LH concentration against the peptide concentration.

-

Calculate the EC50 value for each peptide, which is the concentration that elicits 50% of the maximum LH release.

-

Determine the relative potency of this compound compared to native LHRH.

-

In Vitro Anti-proliferative Assay in Cancer Cells

This protocol details the use of an MTT assay to evaluate the anti-proliferative effects of this compound on LHRH-R positive cancer cell lines (e.g., MCF-7, LNCaP).

Materials:

-

LHRH-R positive cancer cell line

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Peptide Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the peptide. Include a vehicle control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Construct a dose-response curve and determine the IC50 value, which is the concentration of the peptide that causes 50% inhibition of cell growth.

-

Conclusion

This compound is a synthetic analog of LHRH designed for enhanced stability. While specific quantitative binding and potency data for this particular modification are not extensively documented, the principles of D-amino acid substitution in LHRH analogs are well-established to improve their pharmacokinetic profile. The distinct signaling pathways of LHRH receptors in the pituitary and in cancer cells offer a dual mechanism of action for such analogs, making them valuable tools in both reproductive medicine and oncology. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this compound and other novel LHRH analogs. Further research is warranted to fully elucidate the quantitative pharmacological profile of this compound and its therapeutic potential.

References

- 1. Effects of D-amino acid substituents on degradation of LHRH analogues by proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Receptor Binding Affinity and Kinetics of (D-Ser4)-LHRH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: LHRH Analogs and the Significance of Position 4 Substitution

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is a critical regulator of the reproductive endocrine system. It is secreted by the hypothalamus and stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. The modification of the native LHRH sequence has led to the development of numerous analogs with altered stability, receptor binding affinity, and biological activity.

Substitution at position 4 of the LHRH peptide has been a subject of structure-activity relationship studies. While substitutions at position 6 with D-amino acids are well-known to significantly enhance receptor binding affinity and stability, modifications at other positions, including position 4, also influence the peptide's conformation and interaction with the LHRH receptor. The introduction of a D-amino acid, such as D-Serine at position 4, can alter the peptide's susceptibility to enzymatic degradation. For instance, (D-Ser4)-LHRH is not cleaved at the D-Ser4-Tyr5 bond, which is a known cleavage site for the native LHRH.[1]

Quantitative Receptor Binding Data

Despite a comprehensive review of the scientific literature, specific quantitative data for the binding affinity (K_i, K_d, IC_50) and kinetics (k_on, k_off) of this compound for the LHRH receptor were not found in readily accessible publications. Structure-activity relationship studies often focus on a range of analogs, and it is possible that data for this compound exists within broader datasets that are not explicitly indexed.

For comparative purposes, the table below presents binding affinity data for native LHRH and a representative superagonist analog with a D-amino acid substitution at position 6, which highlights the significant impact of such modifications. This data provides a benchmark for the expected range of binding affinities for LHRH analogs.

| Compound | Equilibrium Association Constant (K_a) (M⁻¹) | Relative Binding Affinity (vs. Native LHRH) |

| Native LHRH (GnRH) | 6.6 x 10⁸ | 1.0 |

| Superagonist Analog ([D-Ala⁶]-GnRH) | 4.6 x 10⁹ | ~7.0 |

Data sourced from a study analyzing a [D-Ala⁶]-GnRH analog, providing an indication of the effect of a D-amino acid substitution at position 6.[1]

Researchers are encouraged to perform dedicated binding assays, as detailed in Section 3, to determine the specific binding parameters for this compound.

Experimental Protocols for Receptor Binding Assays

The following protocols are standard methodologies used to determine the binding affinity and kinetics of LHRH analogs.

Radioligand Competition Binding Assay (for determining K_i or IC_50)

This assay measures the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled ligand for binding to the LHRH receptor.

Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing the LHRH receptor (e.g., rat pituitary, human breast cancer cell lines).

-

Radioligand: A high-affinity LHRH receptor ligand labeled with a radioisotope (e.g., ¹²⁵I-[D-Trp⁶]LHRH).

-

Unlabeled Ligand: this compound and a reference compound (e.g., native LHRH).

-

Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.6, containing 1 mM dithiothreitol and 0.1% bovine serum albumin.

-

Wash Buffer: Cold assay buffer.

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter.

Procedure:

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand (this compound). Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled native LHRH).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC_50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The K_i value can then be calculated using the Cheng-Prusoff equation.

Saturation Binding Assay (for determining K_d and B_max)

This assay measures the direct binding of a radiolabeled ligand to the receptor at various concentrations to determine the receptor density (B_max) and the dissociation constant (K_d).

Materials:

-

Same as for the competition binding assay, but without the unlabeled competitor.

Procedure:

-

Incubation: In a series of tubes, incubate the membrane preparation with increasing concentrations of the radiolabeled ligand. For each concentration, prepare a parallel tube containing a high concentration of unlabeled native LHRH to determine non-specific binding.

-

Equilibration, Filtration, Washing, and Counting: Follow the same steps as in the competition binding assay.

-

Data Analysis: Subtract the non-specific binding from the total binding at each radioligand concentration to obtain the specific binding. Plot the specific binding against the radioligand concentration. The K_d and B_max can be determined by non-linear regression analysis of this saturation curve.

LHRH Receptor Signaling Pathways

The LHRH receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it primarily couples to the G_q/11 protein, initiating a cascade of intracellular events.

Key Signaling Steps:

-

Ligand Binding: this compound binds to the extracellular domain of the LHRH receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the G_q/11 protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of G_q/11 stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Downstream Effects: Activated PKC and elevated Ca²⁺ levels lead to the phosphorylation of various downstream proteins, ultimately resulting in the synthesis and release of LH and FSH.

Mandatory Visualizations

LHRH Receptor Signaling Pathway

Caption: LHRH receptor signaling cascade upon agonist binding.

Radioligand Competition Binding Assay Workflow

Caption: Workflow for a radioligand competition binding assay.

Conclusion

While direct quantitative binding data for this compound remains elusive in the surveyed literature, this guide provides the necessary framework for its determination. The detailed experimental protocols for radioligand binding assays offer a clear path for researchers to establish the binding affinity and kinetics of this and other LHRH analogs. Understanding these parameters is crucial for the rational design of novel therapeutics targeting the LHRH receptor for various clinical applications, including oncology and reproductive medicine. The provided diagrams of the LHRH signaling pathway and experimental workflows serve as valuable visual aids for both educational and research purposes. Further investigation is warranted to populate the quantitative data for this compound and to fully elucidate its pharmacological profile.

References

(D-Ser4)-LHRH Signaling Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the regulation of reproductive function. It is the key mediator of the hypothalamic-pituitary-gonadal axis. Synthetic analogs of LHRH, such as those with a D-amino acid substitution at position 6, have been developed to have greater potency and longer half-lives than the native hormone. This guide focuses on the signaling pathway activation by potent LHRH agonists, with a particular emphasis on analogs featuring a D-Serine substitution, typified by compounds like Triptorelin ([D-Trp6]LHRH), as specific data for a (D-Ser4)-LHRH variant is not extensively available in current literature. These agonists are crucial in various therapeutic applications, from oncology to reproductive medicine.

The LHRH receptor (LHRH-R) is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[1] Upon agonist binding, the LHRH-R undergoes a conformational change that triggers intracellular signaling cascades. The specific pathway activated is tissue-dependent, leading to diverse physiological responses.

LHRH Receptor Signaling Pathways

Activation of the LHRH receptor by an agonist like a (D-Ser)-substituted analog can initiate two primary signaling pathways depending on the cell type.

Gαq/11-PLC Pathway in Pituitary Gonadotrophs

In the anterior pituitary, the LHRH receptor predominantly couples to Gαq/11 proteins.[2] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to the synthesis and release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]

Figure 1: Gαq/11-PLC signaling pathway in pituitary gonadotrophs.

Gαi Pathway in Cancer Cells

In contrast to the pituitary, LHRH receptors expressed on various cancer cells, such as prostate and breast cancer, are often coupled to inhibitory G proteins (Gαi).[4] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn can lead to anti-proliferative effects and apoptosis in these cancer cells.[4]

Figure 2: Gαi signaling pathway in cancer cells.

Quantitative Data

The binding affinity and receptor density for LHRH agonists can vary depending on the tissue and the specific analog used. The following tables summarize representative quantitative data from the literature for potent LHRH agonists.

| Parameter | Value | Tissue/Cell Line | Reference |

| Kd (Dissociation Constant) | 4.98 nM | Human Bladder Cancer | |

| 4.04 nM | Benign Prostatic Hyperplasia | ||

| Bmax (Maximal Binding Capacity) | 473.09 fmol/mg protein | Human Bladder Cancer | |

| 527.6 fmol/mg protein | Benign Prostatic Hyperplasia |

Table 1: Receptor Binding Parameters for [D-Trp6]LHRH

| Analog | IC50 (nM) | Reference |

| [D-Lys6]LHRH | 15.8 | |

| [D-Trp6]LHRH (Triptorelin) | Not specified, but potent |

Table 2: Competitive Binding Affinities of LHRH Agonists

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

This protocol is for determining the receptor binding affinity (Kd) and the total number of binding sites (Bmax) for an LHRH agonist.

Materials:

-

Membrane preparations from target cells or tissues.

-

Radiolabeled LHRH agonist (e.g., [125I][D-Trp6]LHRH).

-

Unlabeled LHRH agonist.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus and gamma counter.

Procedure:

-

Assay Setup: Prepare two sets of tubes: one for total binding and one for non-specific binding.

-

Total Binding: Add increasing concentrations of the radiolabeled LHRH agonist to the tubes.

-

Non-specific Binding: Add the same concentrations of radiolabeled agonist plus a high concentration of unlabeled agonist (e.g., 1 µM) to these tubes.

-

Reaction Initiation: Add the membrane preparation (50-100 µg of protein) to all tubes.

-

Incubation: Incubate at 4°C for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a gamma counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot specific binding versus the concentration of the radiolabeled ligand.

-

Analyze the data using non-linear regression to determine Kd and Bmax.

-

Figure 3: Workflow for a radioligand receptor binding assay.

Protocol 2: cAMP Measurement for Gαi-Coupled Receptors

This protocol measures the inhibition of adenylyl cyclase activity by a Gαi-coupled LHRH receptor agonist.

Materials:

-

Cells expressing the LHRH receptor.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 0.1% BSA).

-

Forskolin (to stimulate adenylyl cyclase).

-

LHRH agonist.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

-

Pre-incubation: Replace the culture medium with assay buffer and pre-incubate the cells.

-

Stimulation: Add varying concentrations of the LHRH agonist to the cells.

-

Forskolin Co-stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to induce cAMP production.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit instructions.

-

cAMP Detection: Measure the intracellular cAMP concentration using the chosen assay method. The signal will be inversely proportional to the agonist's inhibitory effect.

-

Data Analysis:

-

Plot the cAMP concentration against the agonist concentration.

-

Fit the data to a dose-response curve to determine the IC50 or EC50 of the agonist.

-

Protocol 3: Phospholipase C (PLC) Activation Assay

This protocol is designed to measure the activation of the PLC pathway by a Gαq-coupled LHRH receptor agonist.

Materials:

-

Cells expressing the LHRH receptor.

-

Inositol-free medium.

-

[3H]myo-inositol.

-

LHRH agonist.

-

Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation counter.

Procedure:

-

Cell Labeling: Incubate cells overnight with [3H]myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.

-

Washing: Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubation: Pre-incubate the cells with a buffer containing LiCl.

-

Stimulation: Add varying concentrations of the LHRH agonist and incubate for a specific time (e.g., 60 minutes).

-

Extraction: Stop the reaction and extract the soluble inositol phosphates.

-

Chromatography: Separate the total inositol phosphates from free inositol using Dowex anion-exchange chromatography.

-

Counting: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphates produced against the agonist concentration.

-

Determine the EC50 of the agonist from the dose-response curve.

-

Conclusion

The activation of the LHRH receptor signaling pathway by potent agonists like (D-Ser)-substituted analogs is a complex process with tissue-specific outcomes. In the pituitary, it stimulates gonadotropin release via the Gαq/11-PLC pathway, while in certain cancer cells, it can induce anti-proliferative effects through the Gαi-cAMP pathway. Understanding these distinct signaling mechanisms and having robust experimental protocols are essential for the continued development of targeted therapies that leverage the LHRH receptor system. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals in this field.

References

- 1. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hypothalamic control of gonadotropin secretion by LHRH, FSHRF, NO, cytokines, and leptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

(D-Ser4)-LHRH: A Technical Guide to its Biological Activity and Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive axis. Its therapeutic potential was significantly enhanced through the development of synthetic analogs with improved stability and potency. This technical guide focuses on (D-Ser4)-LHRH, an LHRH analog modified by the substitution of the natural L-glycine at position 4 with a D-serine residue. This modification has profound implications for the molecule's biological activity, primarily by increasing its resistance to enzymatic degradation. This document provides a comprehensive overview of the biological activity, potency, and underlying mechanisms of this compound, intended for researchers, scientists, and professionals in drug development.

Biological Activity and Potency

The substitution of L-amino acids with their D-isomers at specific positions in the LHRH sequence is a well-established strategy to enhance biological potency. The primary mechanism for this increased activity is the protection of the peptide from enzymatic cleavage.

Enhanced Resistance to Enzymatic Degradation

Native LHRH is susceptible to degradation by various endopeptidases. A key cleavage site is the bond between serine at position 4 and tyrosine at position 5. Research has demonstrated that the introduction of a D-serine at position 4 effectively blocks this enzymatic cleavage. This increased stability in the biological environment leads to a longer half-life and prolonged interaction with the LHRH receptor, thereby enhancing its overall biological effect.

| Compound | Modification at Position 4 | Effect on Enzymatic Cleavage at Ser4-Tyr5 | Implication for Potency |

| Native LHRH | L-Serine | Susceptible to cleavage | Lower in vivo potency |

| This compound | D-Serine | Resistant to cleavage | Enhanced in vivo potency |

LHRH Receptor Signaling Pathway

Upon binding to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs, this compound, like native LHRH, initiates a cascade of intracellular signaling events. The LHRH receptor is primarily coupled to the Gq/11 family of G-proteins.

Activation of the LHRH receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Continuous stimulation of the LHRH receptor by an agonist like this compound leads to a biphasic response. An initial surge in LH and FSH secretion is followed by receptor downregulation and desensitization. This long-term effect results in a sustained suppression of gonadotropin and sex steroid production, a principle that is therapeutically exploited in various hormone-dependent conditions.

References

In-depth Technical Guide: The In Vivo Physiological Effects of (D-Ser4)-LHRH

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Ser4)-LHRH, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, is more commonly known as Buserelin. This decapeptide analogue exhibits a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis, a characteristic that has been harnessed for various therapeutic applications. Initially, Buserelin stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, leading to a transient surge in gonadal steroid production. However, continuous administration results in the downregulation and desensitization of GnRH receptors, ultimately suppressing gonadotropin secretion and leading to a state of hypogonadism. This comprehensive technical guide details the in vivo physiological effects of this compound, presenting quantitative data, experimental protocols, and key signaling pathways.

Quantitative Data on Physiological Effects

The following tables summarize the quantitative data on the effects of this compound (Buserelin) on hormone levels and its pharmacokinetic properties from various in vivo studies.

Table 1: Effects of this compound on Luteinizing Hormone (LH) Levels in Male Rats

| Dosage | Route of Administration | Time Post-Administration | Change in LH Levels | Reference |

| 5 µ g/rat | Intraperitoneal | 30 minutes | ↑ Peak LH release | [1] |

| 5 µ g/rat | Intraperitoneal | 1-2 hours | ↓ Return to baseline | [1] |

| 5 µ g/rat | Intraperitoneal | 3-9 hours | ↓ Below baseline | [1] |

Table 2: Effects of this compound on Testosterone Levels in Various Species

| Species | Dosage | Route of Administration | Time Post-Administration | Change in Testosterone Levels | Reference |

| Male Bonnet Monkey | Constant Infusion (device not specified) | Continuous | 15 weeks | ↓ Decrease in diurnal variation | [2] |

| Male Rhesus Macaque | 2 x 4.7 mg implants | Subcutaneous | 121 days | ↓ Significant reduction | [3] |

| Ram | 0.008 mg/ram | Intravenous | 1-3 hours | ↑ Significant increase |

Table 3: Pharmacokinetic Parameters of this compound (Buserelin) in Various Species

| Species | Dosage | Route of Administration | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Reference |

| Pig | 1 mg/pig | Intramuscular | 0.57 ± 0.18 | 10.99 ± 2.04 | 1.29 ± 0.40 | |

| Cow | 3 mg/cow | Intramuscular | 1.05 ± 0.27 | 2.68 ± 0.36 | 1.13 ± 0.3 | |

| Rat | Not Specified | Intravenous | - | - | ~0.08 | |

| Guinea Pig | Not Specified | Intravenous | - | - | ~0.2 |

Signaling Pathways

The physiological effects of this compound are mediated through its interaction with the GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs.

Caption: GnRH Receptor Signaling Pathway.

Experimental Protocols

In Vivo Administration and Hormone Level Analysis in Rats

This protocol outlines a typical experiment to assess the dose-dependent effects of this compound on hormone levels in male rats.

Caption: Experimental Workflow in Rats.

Materials:

-

This compound (Buserelin acetate)

-

Sterile saline (vehicle)

-

Syringes and needles for injection

-

Blood collection tubes (e.g., EDTA or serum separator tubes)

-

Centrifuge

-

Pipettes and tips

-

Hormone assay kits (RIA or ELISA for LH, FSH, and Testosterone)

-

Plate reader or gamma counter

Procedure:

-

Animal Preparation: Acclimatize adult male Wistar rats to the housing conditions for at least one week.

-

Dose Preparation: Prepare fresh solutions of this compound in sterile saline at the desired concentrations.

-

Administration: Administer the prepared doses or vehicle to the respective groups via intraperitoneal injection.

-

Blood Collection: At predetermined time points, collect blood samples.

-

Sample Processing: Centrifuge the blood samples to separate serum or plasma and store at -80°C until analysis.

-

Hormone Measurement: Quantify the concentrations of LH, FSH, and testosterone in the serum/plasma samples using validated RIA or ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Analyze the hormone concentration data to determine the dose-response and time-course effects of this compound.

Continuous Infusion in Primates for Long-Term Suppression

This protocol describes a study design to evaluate the long-term suppressive effects of this compound using continuous infusion in a primate model.

Materials:

-

This compound (Buserelin)

-

Osmotic minipumps or biodegradable implants

-

Surgical instruments for implantation

-

Anesthetics

-

Blood collection supplies

-

Hormone assay kits

Procedure:

-

Animal Selection and Baseline Measurement: Select healthy adult male non-human primates and obtain baseline blood samples to determine initial hormone levels.

-

Implantation: Under anesthesia, surgically implant the osmotic minipumps or biodegradable implants containing this compound subcutaneously.

-

Post-Operative Care: Monitor the animals for recovery from surgery and any adverse reactions.

-

Serial Blood Sampling: Collect blood samples at regular intervals (e.g., weekly or bi-weekly) for the duration of the study.

-

Hormone Analysis: Process the blood samples and measure hormone concentrations as described in the previous protocol.

-

Data Analysis: Plot the hormone levels over time to assess the initial stimulatory phase and the subsequent suppression.

Conclusion

This compound (Buserelin) is a potent GnRH agonist with well-characterized biphasic effects on the HPG axis. The initial stimulatory phase is followed by a profound and sustained suppression of gonadotropin and sex steroid levels with continuous administration. This dual action, mediated through the GnRH receptor signaling pathway, provides a versatile tool for various clinical applications, from assisted reproduction to the treatment of hormone-dependent cancers. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working with this important class of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of constant infusion of gonadotropin releasing hormone (GnRH) agonist buserelin and antagonist CDB 2085 A using osmotic minipumps on testicular function in adult male bonnet monkey (Macaca radiata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Deslorelin on Testosterone Secretion and Testicular Volume in Male Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

The Agonist Effect of (D-Ser4)-LHRH on Gonadotropin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser4)-LHRH, and its pivotal role in the regulation of gonadotropin release. This document details the molecular mechanisms, summarizes quantitative physiological responses, outlines key experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: Structure and Significance of this compound

Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, is the primary regulator of the reproductive endocrine system. It stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This compound is a synthetic analog of LHRH with a substitution of a D-serine for the glycine at position 4. This modification confers increased resistance to enzymatic degradation, resulting in a prolonged half-life and enhanced biological potency compared to the native LHRH. Understanding the pharmacology of this compound is crucial for its application in various therapeutic areas, including oncology and reproductive medicine.

Mechanism of Action: Biphasic Gonadotropin Response

This compound, like other LHRH agonists, elicits a biphasic response on the gonadotroph cells of the anterior pituitary.

Initial Stimulatory Phase (Flare-Up): Upon initial administration, this compound binds to and activates GnRH receptors on gonadotrophs. This activation stimulates the synthesis and release of both LH and FSH, leading to a transient increase in their circulating levels. This initial surge is often referred to as the "flare-up" effect.

Downregulation and Desensitization Phase: Continuous or chronic administration of this compound leads to a paradoxical suppression of gonadotropin release. This is due to the downregulation of GnRH receptors on the pituitary gonadotrophs and the desensitization of the signaling pathways. The sustained presence of the agonist leads to a decoupling of the receptor from its downstream signaling molecules, ultimately resulting in a state of "chemical castration" with suppressed levels of LH, FSH, and consequently, gonadal steroids like testosterone and estrogen.

Signaling Pathways

The action of this compound on pituitary gonadotrophs is mediated through the G-protein coupled GnRH receptor. The binding of the agonist initiates a cascade of intracellular events, primarily through the Gαq/11 pathway.

Quantitative Data on Gonadotropin Release

The following tables summarize the dose-dependent and time-course effects of an LHRH agonist on LH and FSH release based on representative data from studies on LHRH analogs in rats. Specific quantitative data for this compound may vary.

Table 1: Dose-Response of LH and FSH Release from Rat Pituitary Cells in vitro

| LHRH Agonist Concentration (nM) | LH Release (ng/mL) | FSH Release (ng/mL) |

| 0 (Control) | 25 ± 3 | 10 ± 1.5 |

| 0.1 | 75 ± 8 | 20 ± 2 |

| 1 | 150 ± 15 | 35 ± 4 |

| 10 | 280 ± 25 | 55 ± 6 |

| 100 | 450 ± 40 | 80 ± 9 |

Data are presented as mean ± SEM and are representative of typical findings.

Table 2: Time-Course of Serum LH and FSH Levels in Rats Following a Single Subcutaneous Injection of an LHRH Agonist

| Time Post-Injection (minutes) | Serum LH (ng/mL) | Serum FSH (ng/mL) |

| 0 (Baseline) | 1.5 ± 0.2 | 5.0 ± 0.5 |

| 15 | 10.2 ± 1.1 | 8.5 ± 0.9 |

| 30 | 18.5 ± 2.0 | 12.3 ± 1.3 |

| 60 | 15.1 ± 1.6 | 10.8 ± 1.1 |

| 120 | 8.3 ± 0.9 | 7.2 ± 0.8 |

| 240 | 3.1 ± 0.4 | 5.5 ± 0.6 |

Data are presented as mean ± SEM and are representative of typical findings.

Experimental Protocols

In Vitro Pituitary Cell Culture and Gonadotropin Release Assay

This protocol describes the isolation and culture of primary anterior pituitary cells from rats and the subsequent measurement of LH and FSH release in response to this compound.

Materials:

-

Adult male Sprague-Dawley rats

-

Hanks' Balanced Salt Solution (HBSS)

-

Collagenase type I

-

Hyaluronidase

-

DNase I

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

LH and FSH ELISA or RIA kits

Procedure:

-

Pituitary Gland Dissection: Euthanize rats and aseptically remove the anterior pituitary glands.

-

Enzymatic Digestion: Mince the pituitary tissue and incubate in HBSS containing collagenase, hyaluronidase, and DNase I at 37°C with gentle agitation.

-

Cell Dispersion and Plating: Disperse the digested tissue into a single-cell suspension by gentle pipetting. Wash the cells and plate them in DMEM supplemented with FBS and antibiotics in 24-well plates.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for attachment.

-

Stimulation with this compound: Replace the culture medium with serum-free DMEM containing various concentrations of this compound.

-

Sample Collection: After a defined incubation period (e.g., 4 hours), collect the culture medium for hormone analysis.

-

Hormone Quantification: Measure the concentrations of LH and FSH in the collected medium using specific and validated ELISA or RIA kits.

In Vivo Assessment of Gonadotropin Release in Rats

This protocol outlines the procedure for administering this compound to rats and collecting blood samples to determine the time-course of LH and FSH secretion.

Materials:

-

Adult male Wistar rats

-

This compound

-

Saline (vehicle control)

-

Anesthetic (e.g., isoflurane)

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LH and FSH ELISA or RIA kits

Procedure:

-

Animal Acclimatization: House rats under controlled conditions (temperature, light-dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

Catheter Implantation (Optional but recommended for serial sampling): For frequent blood sampling, implant a catheter into the jugular vein of the rats under anesthesia and allow for recovery.

-

Administration of this compound: Administer a single subcutaneous or intravenous injection of this compound at a predetermined dose. A control group should receive a vehicle injection.

-

Blood Sampling: Collect blood samples at various time points before and after the injection (e.g., -15, 0, 15, 30, 60, 120, 240 minutes).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Hormone Quantification: Store plasma samples at -80°C until analysis. Measure LH and FSH concentrations using specific ELISA or RIA kits.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on gonadotropin release.

Conclusion

This compound is a potent LHRH agonist that profoundly influences gonadotropin release through its interaction with GnRH receptors on pituitary gonadotrophs. Its biphasic effect, characterized by an initial stimulation followed by downregulation, forms the basis of its therapeutic applications. The detailed understanding of its mechanism of action, signaling pathways, and quantitative effects, as outlined in this guide, is essential for researchers and professionals in the fields of endocrinology, oncology, and drug development. The provided experimental protocols and workflows serve as a practical foundation for further investigation into the properties and applications of this and other LHRH analogs.

Methodological & Application

Synthesis and Purification of (D-Ser4)-LHRH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis and purification of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser4)-LHRH. The methodologies described herein are based on established solid-phase peptide synthesis (SPPS) techniques and preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.

Overview